molecular formula C8H7F2N3 B3264607 (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 394222-91-4

(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B3264607
CAS No.: 394222-91-4
M. Wt: 183.16 g/mol
InChI Key: XGMHFIJWQYAMMH-UHFFFAOYSA-N
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Description

(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzimidazole ring, and an amine group attached to the methylene carbon at the 2 position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-difluoro-1,2-phenylenediamine with formaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate is then treated with a suitable amine source to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (6,7-difluoro-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure with fluorine atoms at different positions.

    (1H-benzo[d]imidazol-2-yl)methanamine: Lacks the fluorine atoms, resulting in different chemical properties.

    (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Contains a methyl group instead of fluorine atoms .

Uniqueness

The presence of fluorine atoms at the 4 and 6 positions of the benzimidazole ring in (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(4,6-difluoro-1H-benzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMHFIJWQYAMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CN)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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